2,2-dichloropentanoic Acid

説明

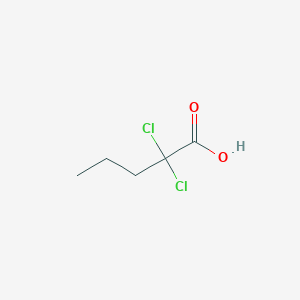

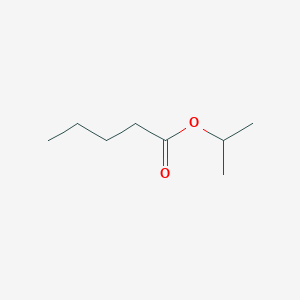

2,2-Dichloropentanoic acid is a chemical compound with the molecular formula C5H8Cl2O2 . It has an average mass of 171.022 Da and a monoisotopic mass of 169.990128 Da . It is also known by other names such as 2,2-Dichlorpentansäure in German, Acide 2,2-dichloropentanoïque in French, and Pentanoic acid, 2,2-dichloro- in English .

Molecular Structure Analysis

The molecular structure of 2,2-dichloropentanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Environmental Impact and Toxicology

2,2-Dichloropentanoic acid, as a derivative of dichlorophenoxyacetic acid (2,4-D), has been extensively studied for its environmental impact and toxicological effects. Research indicates that 2,4-D, a selective herbicide, is widely used in agriculture and horticulture for controlling broadleaf weeds but exhibits strong toxicity to humans and animals, and possesses water contamination potential (EvyAliceAbigail et al., 2017). Additionally, studies on 2,4-D toxicology and mutagenicity have advanced, highlighting concerns about its occupational risks, neurotoxicity, resistance or tolerance to herbicides, especially concerning aquatic species (Zuanazzi et al., 2020).

Phytoremediation and Environmental Cleanup

Research has explored the use of bacterial endophytes in enhancing the phytoremediation of 2,4-D, demonstrating their effectiveness in reducing the levels of this herbicide in contaminated soil and groundwater. This method also shows potential in reducing toxic herbicide residues in crop plants (Germaine et al., 2006).

Advanced Degradation Techniques

Innovative approaches for the degradation of 2,4-D, such as heterogeneous photocatalysis using nanomaterials like Fe3O4@WO3/SBA-15 under UV irradiation, have been developed. This method has shown significant efficacy in degrading 2,4-D, indicating potential applications in treating water contaminated by such herbicides (Lima et al., 2020).

Mechanisms of Action as a Herbicide

Insight into the molecular action mode of 2,4-D reveals its mimicry of natural auxin at the molecular level, leading to abnormal growth, senescence, and death in sensitive dicot plants. Understanding these mechanisms helps in developing strategies for targeted weed control (Song, 2014).

Other Applications

Other studies explore varied applications of compounds structurally similar to 2,2-dichloropentanoic acid, such as its role in the formation of chlorinated by-products during wastewater treatment (Krkošek et al., 2011), or its involvement in different biochemical processes like the hydration of pyruvic acid to its geminal-diol in water-restricted environments (Maron et al., 2011).

Safety And Hazards

According to the safety data sheet, 2,2-dichloropentanoic acid is a clear, colorless liquid that is corrosive . It can cause burns to the eyes, skin, digestive, and respiratory tracts . In case of exposure, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and seek immediate medical attention . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

2,2-dichloropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEBLPKRDRCUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369177 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloropentanoic Acid | |

CAS RN |

18240-68-1 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)